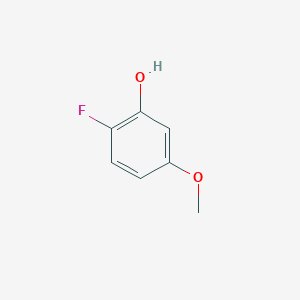

2-Fluoro-5-methoxyphenol

Cat. No. B185890

Key on ui cas rn:

117902-16-6

M. Wt: 142.13 g/mol

InChI Key: KGCLSTPUECTXNO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05646309

Procedure details

The method used to prepare the phenol is basically the procedure reported by Claudi et. al. [med. Chem. 33, 2408-2412 (1990) with modification according to Lambooy [J. Amer. Chem. Soc. 72, 5327-5328 (1950)]. In a three-necked round-bottom flask (1000 mL), equipped with dropping-funnel and a magnetic stirrer, 2-fluoro-methoxyaniline (11.3 g, 80 mmol ), concentrated sulfuric acid (35 mL) and water (200 mL) were mixed and then cooled to 3-5° C. A solution of sodium nitrite (6.07 g; 88 mmol) in water (20 mL) was added dropwise to the stirred mixture above at 2°-4° C. When the addition was completed the solution was stirred for five minutes and then urea (0.48 g) was added followed by water (100 mL). Meanwhile an apparatus was prepared consisting of a three-necked round-bottom flask (1000 mL), a thermometer , an electrical heating mantle, a steam distillation apparatus, and long (40 cm) water-jacketed condensor on top of which a 500 mL dropping funnel was attached. In the flask CuSO4 ×5H2O (56 g), concentrated sulfuric acid (160 mL) and water (160 mL) were placed. The mixture was heated to 150° C., the diazonium salt solution, cooled all the time by adding small chunks of the ice to it, was added dropwise from the dropping funnel, and a current of steam was passed through the system to remove the phenol. The distillate was extracted with ether (3×400 mL) and the combined ether extracts were dried (MgSO4), filtered and concentrated in vacuo. The crude phenol was purified on a silica column eluted with ether/n-hexane (15:85) to afford 4.03 g of the title compound as a crystalline solid. Mp. 25°-26° C.

Name

2-fluoro-methoxyaniline

Quantity

11.3 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])C=CC=CC=1.[F:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1NOC.S(=O)(=O)(O)[OH:19].N([O-])=O.[Na+].NC(N)=O>O>[F:8][C:9]1[CH:17]=[CH:16][C:15]([O:7][CH3:1])=[CH:14][C:10]=1[OH:19] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

|

Name

|

2-fluoro-methoxyaniline

|

|

Quantity

|

11.3 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(NOC)C=CC=C1

|

|

Name

|

|

|

Quantity

|

35 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

6.07 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0.48 g

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

4 (± 1) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for five minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a three-necked round-bottom flask (1000 mL), equipped with dropping-funnel and a magnetic stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Meanwhile an apparatus was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consisting of a three-necked round-bottom flask

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

(1000 mL), a thermometer , an electrical heating mantle, a steam distillation apparatus, and long (40 cm) water-jacketed condensor on top of which a 500 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 150° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the diazonium salt solution, cooled all the time

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding small chunks of the ice to it

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise from the dropping funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the phenol

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The distillate was extracted with ether (3×400 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined ether extracts were dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude phenol was purified on a silica column

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with ether/n-hexane (15:85)

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=C(C=C1)OC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.03 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |